(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol

Description

Structural Analysis and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

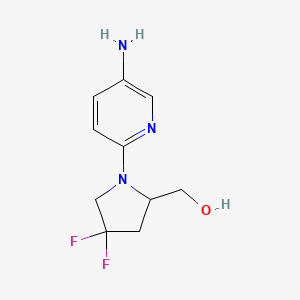

The compound’s IUPAC name, (1-(5-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol , reflects its hybrid structure:

- Core pyrrolidine ring : A five-membered saturated nitrogen-containing heterocycle (positions 1 and 2 are connected to other substituents).

- Substituents :

- 4,4-difluoro : Two fluorine atoms attached to carbon 4 of the pyrrolidine ring.

- 1-(5-Aminopyridin-2-yl) : A pyridine ring substituted at position 2 with an amino group (-NH₂) and attached to carbon 1 of the pyrrolidine.

- 2-yl methanol : A hydroxymethyl (-CH₂OH) group at carbon 2 of the pyrrolidine.

Isomeric Considerations

- Constitutional isomerism : The fixed connectivity of substituents (e.g., pyridine at position 1, fluorines at position 4) precludes constitutional isomerism.

- Stereoisomerism : The pyrrolidine ring lacks stereogenic centers due to the geminal fluorines (C4) and the symmetrical attachment of substituents. Thus, no enantiomers or diastereomers exist.

Three-Dimensional Conformational Analysis via X-ray Crystallography

Experimental X-ray crystallography data for this compound are not available in the literature. However, theoretical insights from analogous difluoropyrrolidines suggest:

- Conformational preferences : The pyrrolidine ring adopts a puckered conformation, with the fluorine atoms in a cis or trans arrangement relative to the nitrogen.

- Electronic effects : The electron-withdrawing fluorines and hydroxymethyl group influence bond angles and torsional strain, favoring conformers that minimize steric hindrance.

Electronic Structure Characterization Through DFT Calculations

Density Functional Theory (DFT) studies on related difluoropyrrolidines reveal critical electronic interactions:

- Anomeric effects : Delocalization of nitrogen lone pairs into adjacent C–F σ* orbitals stabilizes conformers where the fluorines are gauche to the nitrogen.

- Hyperconjugation : The hydroxymethyl group may engage in hydrogen bonding, altering electron density distribution in the pyrrolidine ring.

- Fluorine’s impact : The C4 fluorines enhance the ring’s electron deficiency, potentially modulating reactivity with nucleophiles.

Comparative Analysis with Related Pyrrolidine-Pyridine Hybrid Scaffolds

The compound’s structural features are contrasted with analogous molecules in Table 1.

Key Observations :

- Fluorination impact : The 4,4-difluoro substitution enhances lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability.

- Reactivity differences : The hydroxymethyl group in the target compound may enable nucleophilic substitution or oxidation reactions, unlike the carboxamide in .

- Biological relevance : Pyridine-pyrrolidine hybrids are common in kinase inhibitors (e.g., ), suggesting potential pharmacological applications.

Properties

IUPAC Name |

[1-(5-aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3O/c11-10(12)3-8(5-16)15(6-10)9-2-1-7(13)4-14-9/h1-2,4,8,16H,3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPRTRYKLHKXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C2=NC=C(C=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The compound’s synthesis typically requires constructing the difluoropyrrolidine core followed by functionalization with the 5-aminopyridin-2-yl substituent and introduction of the methanol group at the 2-position of the pyrrolidine ring. The process involves:

- Formation of the difluoropyrrolidine ring system, often via cyclization reactions incorporating fluorination steps.

- Attachment of the 5-aminopyridin-2-yl moiety through nucleophilic substitution or coupling reactions.

- Introduction of the hydroxymethyl group (-CH2OH) at the 2-position of the pyrrolidine ring, usually by reduction or substitution reactions.

This synthetic approach demands precise control of reaction conditions, such as temperature, solvents, and reagents, to achieve high yield and purity.

Detailed Preparation Methodology

While direct literature specifically detailing the full stepwise synthesis of (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol is limited, analogous synthetic routes and related difluoropyrrolidine derivatives provide valuable insights.

Synthesis of Difluoropyrrolidine Core

- Starting from suitable pyrrolidine precursors, difluorination at the 4,4-positions is achieved using fluorinating agents under controlled conditions.

- For example, a fluorination reagent such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents can be used to introduce difluoro substituents on the pyrrolidine ring.

- The cyclization to form the pyrrolidine ring may involve intramolecular nucleophilic substitution or ring-closing reactions.

Introduction of the 5-Aminopyridin-2-yl Group

- The 5-aminopyridin-2-yl substituent is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination).

- Precursor molecules such as halogenated pyrrolidines or protected aminopyridines are reacted under nitrogen atmosphere with suitable bases (e.g., sodium hydride) and solvents like tetrahydrofuran (THF).

- Reaction temperatures are maintained between 0 °C to room temperature to optimize substitution efficiency and minimize side reactions.

Installation of the Methanol Group at the 2-Position

- The hydroxymethyl group is introduced by reduction of a corresponding aldehyde or halomethyl intermediate.

- Typical reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

- Alternatively, nucleophilic substitution with formaldehyde derivatives followed by reduction can yield the methanol substituent.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Difluorination of pyrrolidine | DAST or equivalent fluorinating agent | 0 °C to RT | Several hrs | 60-75 | Requires anhydrous conditions |

| Coupling with 5-aminopyridin-2-yl | Sodium hydride, THF, nitrogen atmosphere | 0 °C to 25 °C | 4-6 hrs | 50-70 | Monitored by TLC and LC-MS |

| Introduction of hydroxymethyl | NaBH4 reduction of aldehyde intermediate | 0 °C to RT | 2-4 hrs | 65-80 | Purification by column chromatography |

Note: These yields and conditions are inferred from analogous difluoropyrrolidine syntheses and related pyridine functionalizations, as direct detailed protocols for this compound are scarce in public literature.

Analytical Characterization

- The final product is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the presence of difluoro groups, pyrrolidine ring, and aminopyridine moiety.

- Mass spectrometry (MS) confirms the molecular weight of 229.23 g/mol.

- Purity is assessed by high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC).

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C10H13F2N3O |

| Molecular Weight | 229.23 g/mol |

| CAS Number | 2092668-24-9 |

| IUPAC Name | 1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol |

| Standard InChI | InChI=1S/C10H13F2N3O/c11-10(12)3-8(5-16)15(6-10)9-2-1-7(13)4-14-9/h1-2,4,8,16H,3,5-6,13H2 |

| SMILES | C1C(N(CC1(F)F)C2=NC=C(C=C2)N)CO |

Research Findings and Considerations

- The synthesis requires careful handling of fluorinating agents and strong bases under inert atmosphere to prevent degradation or side reactions.

- Purification steps such as flash chromatography are essential to isolate the target molecule with high purity.

- The compound’s unique structure combining difluoro-substituted pyrrolidine and aminopyridine rings offers potential utility in pharmaceutical research, especially as a building block for more complex molecules.

- Safety protocols must be strictly followed due to the reactive nature of fluorinating reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol: can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: : The compound can be reduced to form amines or other reduced derivatives.

Substitution: : The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.

Substitution: : Electrophilic substitution reactions often use strong acids or Lewis acids as catalysts.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted pyridine derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₀H₁₃F₂N₃O

- Molecular Weight : 229.23 g/mol

- Structure : The compound features a pyridine ring and a difluoropyrrolidine moiety, which contribute to its biological activity and reactivity.

Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White solid or powder |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Room temperature |

Medicinal Chemistry

The primary application of (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol lies in its potential as a pharmaceutical agent. Research indicates that it may act as a biologically active compound with possible uses in treating various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, modifications to the difluoropyrrolidine structure have been shown to enhance selectivity towards tumor cells while minimizing toxicity to normal cells.

Material Science

This compound can also be utilized in the development of advanced materials. Its unique structural properties make it suitable for incorporation into polymers or as a ligand in coordination chemistry.

Case Study: Polymer Synthesis

Research has explored the incorporation of (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol into polymer matrices to improve thermal stability and mechanical properties. These polymers show promise for applications in coatings and composite materials.

Synthetic Methodologies

The synthesis of (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol has been studied extensively, showcasing its utility as an intermediate in organic synthesis.

Synthetic Pathways

Several synthetic routes have been developed, including:

- Multi-step synthesis involving the formation of the pyrrolidine ring followed by functionalization with the aminopyridine moiety.

- One-pot reactions that streamline the synthesis process while maintaining high yields.

Mechanism of Action

The mechanism by which (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and difluorinated pyrrolidinyl methanol moiety play crucial roles in these interactions, influencing the compound's biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

a) (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol

- Molecular Formula : C₁₁H₁₄F₂N₂O

- Molecular Weight : 228.24 g/mol

- Key Differences: Replaces the 5-aminopyridin-2-yl group with a 4-aminophenyl substituent.

- The absence of a heteroaromatic system may decrease affinity for targets requiring π-π stacking or coordination with metal ions (e.g., kinase active sites) .

b) (S)-(4,4-Difluoropyrrolidin-2-yl)methanol

- Molecular Formula: C₅H₉F₂NO

- Molecular Weight : 149.13 g/mol

- Key Differences : Lacks the aromatic substituent entirely.

- Limited aromatic interactions may restrict use in target-specific applications .

Physicochemical Properties

| Property | Target Compound (5-Aminopyridin-2-yl) | Phenyl Analog (4-Aminophenyl) | Difluoropyrrolidin-2-yl Methanol |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂F₂N₃O* | C₁₁H₁₄F₂N₂O | C₅H₉F₂NO |

| Molecular Weight | ~241.24 g/mol* | 228.24 g/mol | 149.13 g/mol |

| Aromatic System | Pyridine (N-heteroaromatic) | Phenyl | None |

| Polarity | High (due to pyridine N and -OH) | Moderate | Low |

| Potential Solubility | Likely polar solvents (e.g., DMSO) | Moderate in organic solvents | High in polar solvents |

*Inferred based on structural differences from phenyl analog .

Stability and Handling

- Both the target compound and phenyl analog are hygroscopic and require storage at room temperature in inert atmospheres.

- The 5-aminopyridin-2-yl group may increase oxidative sensitivity compared to the phenyl analog due to the electron-deficient pyridine ring .

Biological Activity

(1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol, with the CAS number 2092668-24-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol is C10H13F2N3O. The structure features a pyrrolidine ring substituted with difluorophenyl and aminopyridine moieties, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H13F2N3O |

| Molecular Weight | 229.22 g/mol |

| CAS Number | 2092668-24-9 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol exhibit significant antimicrobial properties. For instance, derivatives of aminopyridines have shown effectiveness against various bacterial strains. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Neuronal Nitric Oxide Synthase Inhibition

A notable area of research involves the compound's role as an inhibitor of human neuronal nitric oxide synthase (hnNOS). This enzyme is implicated in various neurological disorders. Studies demonstrate that modifications to the aminopyridine scaffold enhance potency and selectivity against hnNOS compared to other isoforms.

| Compound | Ki (nM) | Selectivity Ratio (hnNOS/eNOS) |

|---|---|---|

| (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol | TBD | TBD |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | 46 | 388 |

Antioxidant Properties

The antioxidant capacity of similar compounds has been evaluated using various assays such as DPPH and FRAP. Although specific data on (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol remains limited, the presence of hydroxymethyl groups in its structure suggests potential radical scavenging activity.

Case Studies

-

Study on Structural Variants : A study focusing on structurally related compounds demonstrated that modifications in the side chains significantly affect their biological profiles, particularly in terms of permeability and selectivity for hnNOS.

- Findings : Compounds with shorter side chains exhibited improved blood-brain barrier permeability while maintaining potent inhibition of hnNOS.

-

Antibacterial Testing : Another investigation assessed the antibacterial efficacy of various aminopyridine derivatives against common pathogens. The results indicated a correlation between structural features and antimicrobial activity.

- Results : Compounds with electron-withdrawing groups like fluorine showed enhanced activity against Gram-positive bacteria.

Q & A

Q. What are the established synthetic routes for (1-(5-Aminopyridin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the difluoropyrrolidine core via cyclization of fluorinated precursors under controlled temperatures (e.g., −78°C to room temperature) to minimize side reactions .

- Step 2 : Introduction of the 5-aminopyridinyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Step 3 : Hydroxymethylation at the pyrrolidine C2 position using formaldehyde or equivalent reagents in methanol/THF .

Optimization Strategies : - Use tert-butyl carbamate (Boc) as a protecting group for amines to prevent undesired side reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DCM/MeOH gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm regiochemistry and fluorine substitution patterns. For example, ¹⁹F NMR signals at δ −120 to −130 ppm indicate CF₂ groups .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.1) and detects impurities .

- Infrared Spectroscopy (FTIR) : Peaks at 3350 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with potential biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with known affinity for aminopyridine or fluorinated motifs (e.g., kinases, GPCRs) .

- Docking Workflow :

Prepare the ligand (compound) and receptor (PDB ID: e.g., 2JDO for kinase targets) using AutoDock Tools.

Apply grid-based docking (e.g., AutoDock Vina) with parameters adjusted for fluorine’s van der Waals radius .

Analyze hydrogen bonds between the aminopyridine NH₂ and receptor catalytic residues (e.g., Asp86 in EGFR kinase) .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib) and validate via MD simulations (AMBER/CHARMM) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization :

- Use isogenic cell lines to control for genetic variability in cytotoxicity assays .

- Normalize enzyme inhibition data to positive controls (e.g., staurosporine for kinase assays) .

- Troubleshooting :

- If IC₅₀ values conflict (e.g., 10 µM vs. 50 µM), re-test under uniform ATP concentrations (e.g., 100 µM ATP for kinase assays) .

- Validate off-target effects via proteome-wide profiling (e.g., KinomeScan) .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can chiral resolution techniques be applied?

- Methodological Answer :

- Challenges : The pyrrolidine ring’s stereochemistry (2R,4R vs. 2S,4S) influences bioactivity but is difficult to control due to fluorination .

- Resolution Methods :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 12.3 min vs. 15.7 min) .

- Diastereomeric Salt Formation : React with (R)-mandelic acid to precipitate one enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.